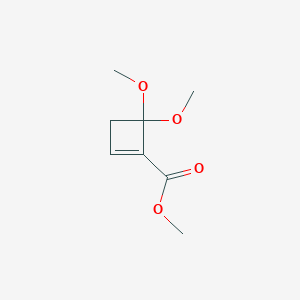
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Esters, including DMCB-ME, can undergo various chemical reactions. For instance, they can be hydrolyzed to yield carboxylic acids and alcohols . This process, known as saponification when done in basic solution, involves the addition of a hydroxide ion to the ester molecule .Physical And Chemical Properties Analysis
Esters, in general, are known for their pleasant smells, which contribute to the fragrant odors of many fruits and flowers . They do not have hydrogen bonds between molecules, giving them lower vapor pressures than the alcohols and carboxylic acids from which they are derived .Scientific Research Applications
Sustainable Aviation Fuels
This compound could potentially be used in the production of Sustainable Aviation Fuels (SAFs) . SAFs are a type of fuel that aims to reduce the carbon footprint of aviation. They are made from sustainable feedstocks and can significantly reduce CO2 emissions compared to conventional aviation fuels .
Emission Reduction
The use of this compound in aviation fuels could lead to a significant reduction in emissions. For instance, it could help reduce SO2 and PM emissions. Pure Fischer–Tropsch hydroprocessed synthesized paraffinic kerosine (FT-SPK) can reduce SO2 and PM emissions by 92% and 70–95% respectively .
Synthesis of Fatty Acid Methyl Ester
This compound could be used in the synthesis of Fatty Acid Methyl Esters (FAME) . FAME is a type of biodiesel that is produced through the transesterification of vegetable oils or animal fats .
Waste Frying Oil Transesterification
It could potentially be used in the transesterification of waste frying oil. This process involves converting waste frying oil into biodiesel, which is a more environmentally friendly alternative to conventional diesel .
Reduction of Esters, Carboxylic Acids, and Carbamates
This compound could be used as a catalyst for the reduction of esters, carboxylic acids, and carbamates to a methyl group . This process could be useful in various chemical reactions and industrial processes .
Synthesis of (Meth)Acrylates
“Methyl 4,4-dimethoxycyclobutene-1-carboxylate” could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of monomer that is used in the production of various types of polymers .
Mechanism of Action
The mechanism of ester formation and hydrolysis involves several steps. In the formation of an ester from a carboxylic acid and an alcohol, the carboxylic acid is first activated towards nucleophilic attack by protonation of the carboxyl oxygen atom. Nucleophilic addition of the alcohol then occurs . In the hydrolysis of an ester, the ester is deprotonated by a base, and the resulting carboxylate ion undergoes an SN2 reaction with water to produce the carboxylic acid and an alcohol .
Future Directions
The catalytic reduction of carboxylic acid derivatives, including esters like DMCB-ME, has seen rapid development in recent years . These reactions, which involve molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and sustainable methods for the synthesis and modification of esters .
properties
IUPAC Name |
methyl 4,4-dimethoxycyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCLNMLLYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)
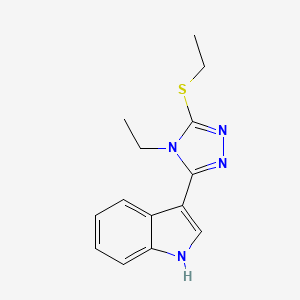
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
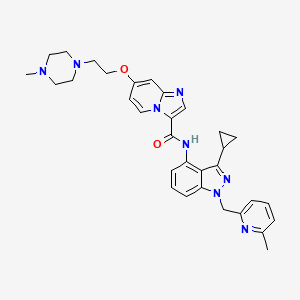


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)


![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)
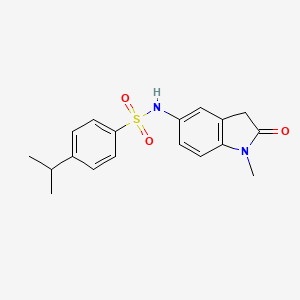
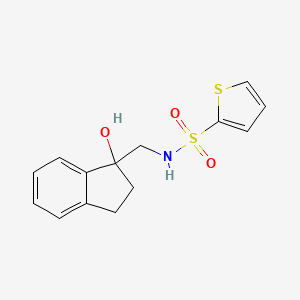
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)